

Unveiling 3-Butenal: A Comparative Analysis of Theoretical Calculations and Experimental Data

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. This guide provides a comparative analysis of theoretical spectroscopic calculations for **3-butenal** against experimental results of structurally similar compounds, addressing a notable gap in readily available empirical data for this reactive aldehyde.

Due to the apparent scarcity of published experimental spectroscopic data for **3-butenal**, this guide leverages theoretical predictions and experimental data from analogous compounds, butanal and crotonaldehyde, to offer valuable insights. **3-Butenal**, a four-carbon aldehyde with a terminal double bond, holds interest in synthetic chemistry. Its spectroscopic signature provides a fingerprint of its unique electronic and vibrational states.

Spectroscopic Data Comparison

To facilitate a clear comparison, the following tables summarize the theoretical predictions for **3-butenal** alongside the experimental data for butanal and crotonaldehyde. Theoretical values for **3-butenal** are based on computational chemistry methods such as Density Functional Theory (DFT) for NMR and IR spectroscopy, and Time-Dependent DFT (TD-DFT) for UV-Vis spectroscopy.

Table 1: ¹H NMR Chemical Shifts (ppm) relative to TMS



Proton Assignment (3-Butenal)	Theoretical (3- Butenal)	Experimental (Butanal)	Experimental (Crotonaldehyde)
H1 (Aldehydic)	~9.7 - 9.8	9.77[1]	~9.5
H2	~2.5	2.42[1]	-
H3	~5.8 - 6.0	1.68[1]	~6.1 - 6.3
H4 (Terminal CH ₂)	~5.1 - 5.3	0.97[1]	~6.8 - 7.0
CH₃	-	-	~2.1

Table 2: 13C NMR Chemical Shifts (ppm) relative to TMS

Carbon Assignment (3- Butenal)	Theoretical (3- Butenal)	Experimental (Butanal)	Experimental (Crotonaldehyde)
C1 (Carbonyl)	~200 - 203	202.8[2]	~193
C2	~45 - 48	45.8[2]	-
C3	~135 - 138	15.7[2]	~130 - 155
C4	~117 - 120	13.7[2]	~130 - 155
CH₃	-	-	~18

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)



Vibrational Mode	Theoretical (3- Butenal)	Experimental (Butanal)	Experimental (Crotonaldehyde)
C=O Stretch (Aldehyde)	~1730 - 1750	~1720 - 1740[3]	~1685 - 1705
C=C Stretch	~1640 - 1660	-	~1640
C-H Stretch (Aldehyde)	~2720, ~2820	~2750, ~2850[3]	~2730, ~2820
=C-H Stretch (Vinylic)	~3010 - 3090	-	~3020 - 3080
C-H Stretch (Aliphatic)	~2850 - 2960	~2845 - 2975[3]	-

Table 4: UV-Vis Absorption Maxima (λmax)

Transition	Theoretical (3- Butenal)	Experimental (Butanal)	Experimental (Crotonaldehyde)
n -> π	~290 - 310 nm	~282 nm[4]	~320 nm
π -> π	~200 - 220 nm	~225 nm[4]	~217 nm

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented for the analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- ¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 MHz or 600 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.



 ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically with proton decoupling. A larger number of scans is usually required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[3]

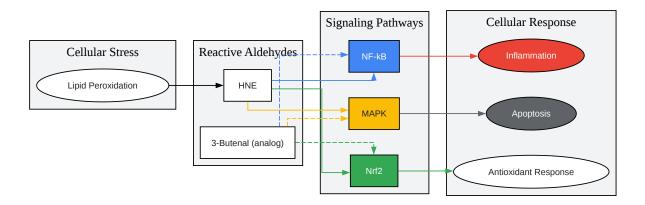
UV-Vis Spectroscopy

- Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or water). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.
- Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200-800 nm. The solvent is used as a reference blank.

Signaling Pathway and Workflow Diagrams

While specific signaling pathways involving **3-butenal** are not extensively documented, as an α,β -unsaturated aldehyde, it is structurally related to reactive aldehydes generated during lipid peroxidation, such as 4-hydroxynonenal (HNE). These aldehydes are known to modulate key signaling pathways involved in cellular stress responses.



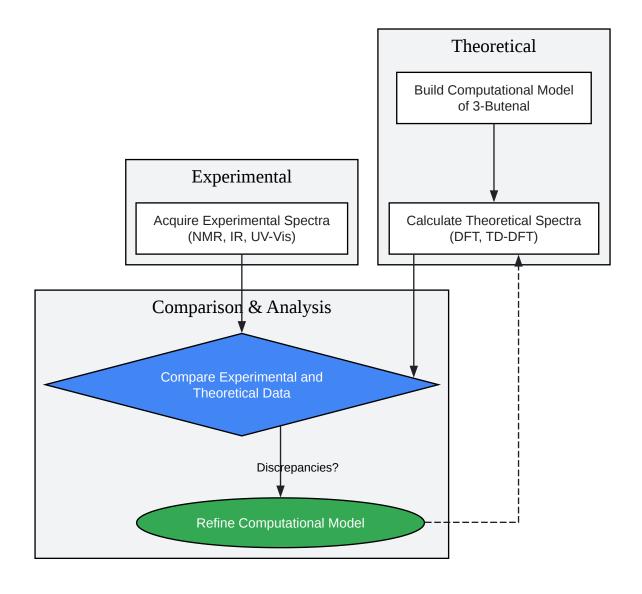


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Caption: Putative signaling pathways modulated by reactive aldehydes.

The experimental and theoretical data can be correlated through a structured workflow to validate computational models.





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Caption: Workflow for comparing experimental and theoretical spectra.

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